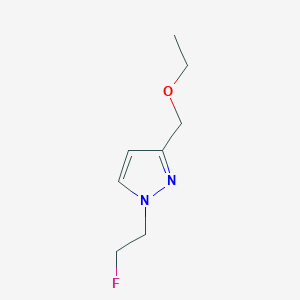
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis in cancer cells. Additionally, 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole may inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and physiological effects:
Studies have shown that 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been shown to exhibit antioxidant activity, which may contribute to its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential as a multifunctional compound. This compound exhibits anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile tool for scientific research. However, one of the limitations of using 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole and its potential use as an anticancer agent. Furthermore, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One of the most common methods involves the reaction of 2-fluoroethylamine hydrochloride with ethyl glyoxylate in the presence of sodium methoxide, followed by the reaction of the resulting intermediate with hydrazine hydrate. This method yields 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in good yields.
Applications De Recherche Scientifique
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-11(10-8)6-4-9/h3,5H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXIGQQPLHGDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

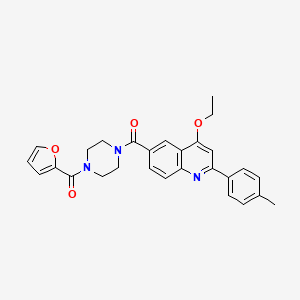
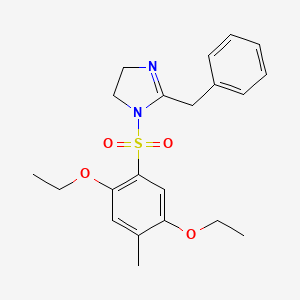
![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)
![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)
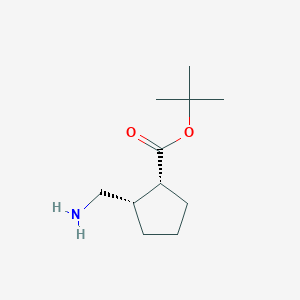
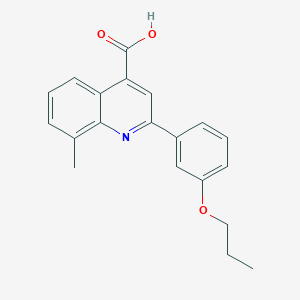

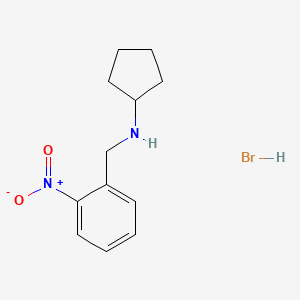

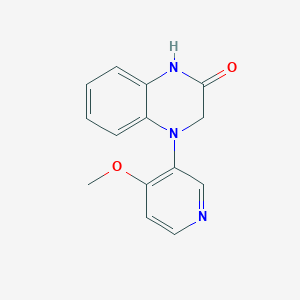
![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2934169.png)
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)
![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)